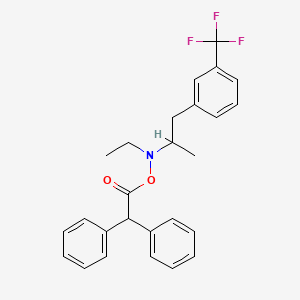
3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core and a triazinyl group substituted with a dichlorophenyl and diethylamino moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinecarboxamide core, followed by the introduction of the triazinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, including temperature, pressure, and reaction time, which are critical for the successful synthesis of this complex molecule.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
相似化合物的比较
Similar Compounds
- 3-Pyridinecarboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-[(1-methylethyl)thio]-
- 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- stands out due to its unique triazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
属性
CAS 编号 |
85633-15-4 |
|---|---|
分子式 |
C19H18Cl2N6O |
分子量 |
417.3 g/mol |
IUPAC 名称 |
N-[4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H18Cl2N6O/c1-3-27(4-2)19-24-16(12-7-8-14(20)15(21)10-12)23-18(26-19)25-17(28)13-6-5-9-22-11-13/h5-11H,3-4H2,1-2H3,(H,23,24,25,26,28) |
InChI 键 |
GMQDGNSTWMESNZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=NC(=N1)NC(=O)C2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
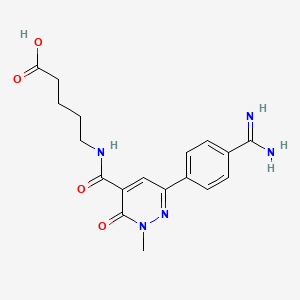
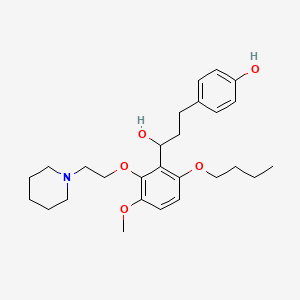


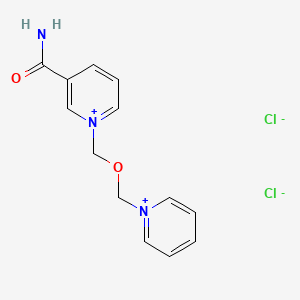
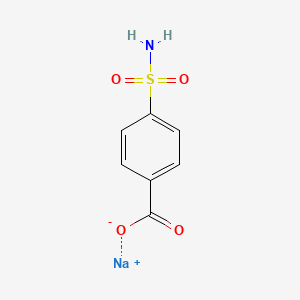


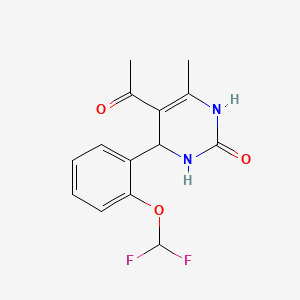
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
